Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate
Description
Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, an aminoethyl side chain, and an oxazole ring
Properties
IUPAC Name |
ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-8(11)6-4-13-10-7(6)5(2)9/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCRLJBYVBFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature to moderate heating, and the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of Deoxo-Fluor® in a flow reactor packed with manganese dioxide has been shown to improve the safety profile and yield of the reaction . This method allows for the rapid and stereospecific synthesis of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated compounds, strong nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit microbial biofilm formation by exerting pro-oxidant activity . The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can be compared with other similar compounds, such as:
(S)-3-(1-aminoethyl)phenol: This compound has a similar aminoethyl side chain but differs in the presence of a phenol group instead of an oxazole ring.
®-3-amino-1-butanol: This compound features a similar aminoethyl side chain but lacks the oxazole ring structure.
The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
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